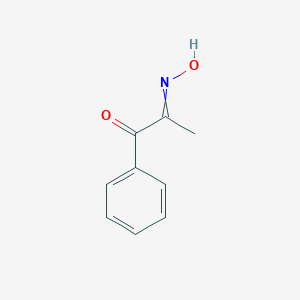

1-Phenyl-1,2-propanedione-2-oxime

Overview

Description

1-Phenyl-1,2-propanedione-2-oxime is a chemical compound that has been studied in various contexts, including its metabolism, photochemical reactions, and synthesis. It is known to be a metabolite of amphetamine and has been synthesized through different methods for research purposes .

Synthesis Analysis

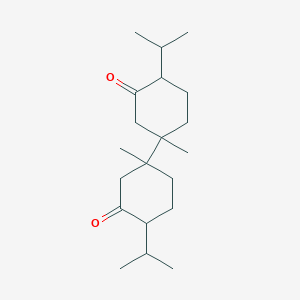

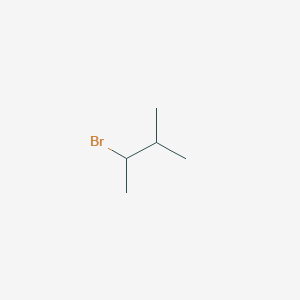

The synthesis of 1-Phenyl-1,2-propanedione-2-oxime and its derivatives has been explored using different starting materials and conditions. For instance, a direct synthesis from lithium 3-(polyfluoroalkyl)-1,3-diketonates using sodium nitrite/acetic acid under mild conditions has been reported . Another synthesis approach involved using 2-methyl-cyclohexan-1,3-dione as a raw material, followed by a series of reactions including trifluoromethanesulfonation, ring-opening, oximing, and etherification .

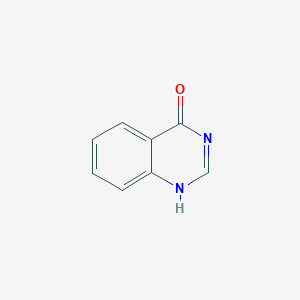

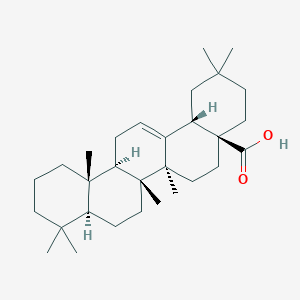

Molecular Structure Analysis

The molecular structure of 1-Phenyl-1,2-propanedione-2-oxime has been determined by X-ray crystallography, providing insights into its conformation and stability . Conformational analysis and theoretical calculations have also been performed to understand the structure and behavior of this compound and its tautomers .

Chemical Reactions Analysis

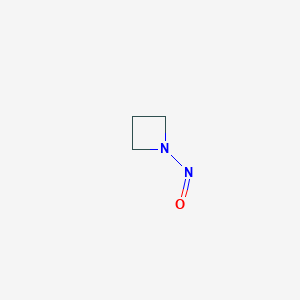

1-Phenyl-1,2-propanedione-2-oxime undergoes various chemical reactions. It has been shown to metabolize in rat liver homogenates to produce metabolites such as 2-nitro-1-phenylpropane and benzyl alcohol . Photochemical reactions with olefins result in the formation of oxetanes, which is a different outcome compared to similar reactions with other diketones . The reduction patterns of some oximes, including 1-Phenyl-1,2-propanedione-2-oxime, can vary due to the influence of electron-withdrawing substituents or covalent hydration of the C=N bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Phenyl-1,2-propanedione-2-oxime have been studied through experimental and theoretical methods. Infrared and fluorescence spectra have been recorded and compared with theoretical predictions, providing information on the vibrational frequencies and electronic transitions of the compound and its tautomers . The kinetics and modeling of its hydrogenation have been investigated, revealing the influence of catalyst modification on the reaction rate, enantioselectivity, and regioselectivity .

Scientific Research Applications

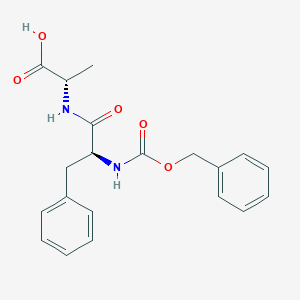

Structural Studies and Complex Formation : It reacts with thiosemicarbazides to form thiosemicarbazone oximes. For example, the crystal structure of one such derivative, HPopip, has been analyzed, showing a single-trans conformation with respect to carbon-carbon. A nickel(II) complex using a derivative of 1-Phenyl-1,2-propanedione-2-oxime has been synthesized, showing unique coordination and bond distances (Bermejo, Castiñeiras, & West, 2001).

Analytical Properties for Metal Ion Determination : It is used for the spectrophotometric determination of copper(II) and nickel(II) in edible oils and seeds. This is due to its color reactions with these metals in specific buffer mediums, which can be measured at different absorbance wavelengths (Reddy, Prasad, & Reddy, 2003).

Development of Sensing Membranes : A novel sensing membrane (optode) for the determination of Cu(II) has been developed using 1-Phenyl-1,2-propanedione-2-oxime thiosemicarbazone immobilized on a triacetylcellulose membrane. This sensor exhibited good repeatability, reproducibility, and operational lifetime, with minimal interference from coexisting ions (Chamjangali, Soltanpanah, & Goudarzi, 2009).

Reduction Patterns of Oximes : It has shown different reduction patterns in electrochemical studies, influenced by substituents and covalent hydration of the C-N bond. This reveals the complexity in the behavior of such compounds under reduction conditions (Çelik, Ludvík, & Zuman, 2007).

Solvent Extraction Studies : The distribution equilibria of 1-Phenyl-1,2-propanedione-2-oxime and its copper(II) and nickel(II) complexes in water-chloroform systems have been studied, providing insights into extraction processes and complex formation in organic solvents (Izquierdo, Compañó, & Granados, 1991).

Potential Ataractic Activity : It has been used to synthesize ketoximino-esters, which have shown significant tranquilizer effectiveness, indicating its potential application in pharmaceuticals (Kochhar & Williams, 1965).

Catalysis : A palladium complex based on 1-Phenyl-1,2-propanedione-2-oxime thiosemi-carbazone-functionalized polystyrene resin has been found highly active for Heck and Suzuki coupling reactions in water, under phosphine-free conditions (Bakherad et al., 2012).

Photochemical Reactions : It's involved in the photoaddition to olefins, forming oxetanes. This contrasts with similar reactions involving other diketones, highlighting its unique reactivity in photochemical contexts (Shima, Takeo, Yokoyama, & Yamaguchi, 1977).

Regioselectivity in Hydrogenation : Studies on its hydrogenation over Pt catalysts have revealed insights into the regioselectivity of such processes, which are important in understanding catalytic reactions in organic chemistry (Nieminen et al., 2007).

Photopolymerization for Dental Applications : It has been studied as a photosensitizer for dental resin composites, showing potential for improving physical properties of such materials (Sun & Chae, 2000).

Mechanism of Action

Target of Action

The primary targets of 1-Phenyl-1,2-propanedione-2-oxime are currently not well-defined in the literature. This compound is a derivative of propanedione, which is known to interact with various biological targets. The specific targets for this compound remain to be identified .

Mode of Action

The mode of action of 1-Phenyl-1,2-propanedione-2-oxime is not clearly established. As a derivative of propanedione, it may share similar interactions with its targets. The presence of the phenyl group and the oxime moiety could alter its interactions and resulting changes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Phenyl-1,2-propanedione-2-oxime. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with its targets .

properties

IUPAC Name |

(2E)-2-hydroxyimino-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPINLRNGSGGJJT-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051602 | |

| Record name | 1-Phenyl-1,2-propanedione-2-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-1,2-propanedione-2-oxime | |

CAS RN |

119-51-7 | |

| Record name | 1-Phenyl-1,2-propanedione-2-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1,2-propanedione-2-oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanedione, 1-phenyl-, 2-oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyl-1,2-propanedione-2-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyiminopropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

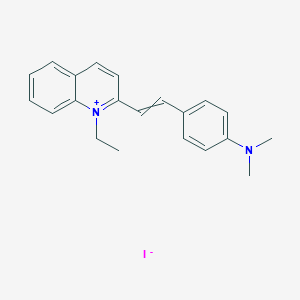

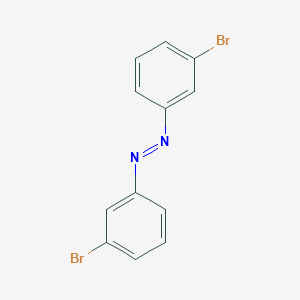

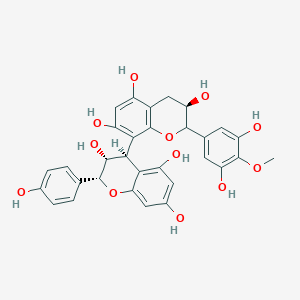

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)